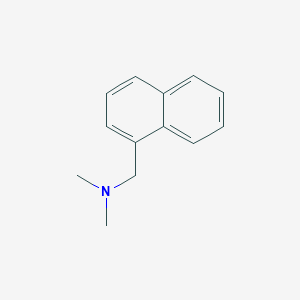

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSORMJFKONON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295222 | |

| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16413-71-1 | |

| Record name | 1-[(Dimethylamino)methyl]naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16413-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16413-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine?

An In-Depth Technical Guide to the Chemical Properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Introduction

This compound (CAS No: 16413-71-1) is a tertiary amine that serves as a critical intermediate and building block in various fields of organic synthesis.[1][2] Structurally, it is characterized by a naphthalene ring linked to a dimethylamino group via a methylene bridge, a feature that distinguishes it from derivatives where the amine is directly bonded to the aromatic system.[1] This unique arrangement imparts specific chemical reactivity and physical properties that are of significant interest to researchers in medicinal chemistry and materials science. Its utility is notably highlighted by its role as a precursor in the synthesis of more complex molecules, including pharmacologically active compounds related to the antifungal agent Naftifine.[1][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular identity, physicochemical characteristics, spectroscopic signature, key chemical reactions, and established synthesis protocols. The narrative emphasizes the causality behind its chemical behavior and the strategic considerations for its use in experimental design.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of this compound is to analyze its structure and formal identification.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][3][4] |

| CAS Number | 16413-71-1[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₅N[1][3][4][5] |

| Molecular Weight | 185.27 g/mol [1][3][5] |

| Synonyms | 1-(N,N-dimethylaminomethyl)naphthalene, Dimethyl[(naphthalen-1-yl)methyl]amine[3] |

The molecule's structure, featuring a lipophilic naphthalene moiety and a basic dimethylamino group separated by a flexible methylene spacer, is key to its reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, solubility, and suitability for specific reaction conditions. This compound is typically an off-white powder or a colorless liquid.[1][2] Its significant lipophilicity, indicated by logP values, suggests good permeability across biological membranes, a crucial factor in drug development.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Off-white powder or Colorless liquid | [1][2] |

| Boiling Point | 277.2°C at 760 mmHg | [5] |

| Solubility | Soluble in dichloromethane and ethanol | [1] |

| Topological Polar Surface Area | 3.2 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. For this compound, NMR and mass spectrometry are primary analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide a definitive fingerprint of the molecule.

-

¹H NMR (300 MHz, CDCl₃) : The spectrum shows characteristic signals for the aromatic protons of the naphthalene ring between δ 7.36 and 8.24 ppm. A sharp singlet at δ 3.79 ppm corresponds to the two protons of the methylene bridge, and another singlet at δ 2.27 ppm integrates to six protons, representing the two methyl groups on the nitrogen atom.[2]

-

¹³C NMR (75 MHz, CDCl₃) : The carbon spectrum displays ten signals in the aromatic region (δ 124.4-134.6 ppm) corresponding to the naphthalene core. The methylene bridge carbon appears at δ 62.4 ppm, and the methyl carbons give a signal at δ 45.6 ppm.[2]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.[4] The molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 185.27.

Chemical Reactivity and Mechanistic Insights

As a tertiary amine, the compound's reactivity is dominated by the lone pair of electrons on the nitrogen atom. This makes it a nucleophile and a base.

-

Oxidation : The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1] The N-oxide derivatives are often explored for their distinct pharmacological profiles.

-

Reduction : While the amine itself is in a reduced state, the term can refer to reactions involving other parts of a larger molecule it's incorporated into. However, related secondary amines can be formed from this compound via demethylation under specific conditions, though this is less common than its use as a stable building block.[1]

-

Quaternization : As a precursor, it can react with alkyl halides to form quaternary ammonium salts.[1] This reaction adds a permanent positive charge, significantly altering the molecule's solubility and biological interactions.

-

Ligand Formation : The nitrogen atom can coordinate with transition metals, allowing the molecule to act as a ligand in catalysis.[1] The naphthalene group provides steric bulk and potential for π-stacking interactions, which can influence the stability and selectivity of the resulting metal complex.

Caption: Key reaction pathways for the subject compound.

Synthesis Methodologies

The synthesis of this compound can be accomplished through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Protocol 1: Palladium-Catalyzed Amination

This method involves the coupling of a naphthalene-based electrophile with an amine source. It offers a direct route with good yields.[2]

Experimental Protocol:

-

Setup : To a nitrogen-purged Schlenk tube, sequentially add sodium hydroxide (3.0 eq.), the NHC-Pd(II)-Im complex catalyst (1.0 mol%), and water (1.0 mL).

-

Reagent Addition : Add 1-chloromethylnaphthalene (0.8 mmol) followed by N,N-dimethylformamide (2.0 eq.).

-

Reaction : Stir the reaction mixture vigorously at 50 °C for 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup : After completion, cool the mixture to room temperature. Extract the product with ethyl acetate.

-

Purification : Wash the combined organic extracts with saturated brine and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure.

-

Isolation : Purify the resulting crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the pure product as a colorless liquid.[2]

Caption: Workflow for Pd-catalyzed synthesis.

Protocol 2: Direct N,N-Dimethylation via Reductive Amination

This is a high-yield method starting from the corresponding primary or secondary amine using formaldehyde as the methyl source.[1]

Experimental Protocol:

-

Setup : In a reaction vessel, dissolve 1-(naphthalen-1-yl)methanamine or its N-methyl derivative in a 1,4-dioxane/water mixture.

-

Catalyst : Add sodium dihydrogen phosphate as a catalyst.

-

Reagent Addition : Add formaldehyde to the mixture.

-

Reaction : Heat the reaction to 60°C for approximately 10 minutes. The reaction is typically rapid.

-

Purification : Upon completion, the product can be isolated using standard extraction and purification techniques, often yielding the product in high purity (>96%).[1]

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic applications. As noted, it is a known impurity or intermediate related to the antifungal drug Terbinafine, underscoring its relevance in pharmaceutical process chemistry.

-

Organic Synthesis : Beyond pharmaceuticals, it serves as a valuable building block for creating more complex molecular architectures. The naphthalene group can be functionalized further, and the dimethylamino group can be used to direct reactions or be transformed into other functional groups.

-

Catalysis : Its role as a ligand for transition metal catalysts is an area of active research.[1] The resulting complexes can be employed in a variety of organic transformations, including cross-coupling reactions, oxidations, and reductions, where the ligand's structure can tune the catalyst's activity and selectivity.[1]

Conclusion

This compound is a compound of significant practical importance for chemists in both academic and industrial settings. Its well-defined physicochemical properties, predictable reactivity as a tertiary amine, and clear spectroscopic profile make it a reliable synthetic intermediate. The availability of robust synthesis protocols further enhances its utility. For drug development professionals and synthetic chemists, a thorough understanding of this molecule's chemical properties is essential for leveraging its potential as a building block in the creation of novel, high-value compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Veeprho. This compound | CAS 16413-71-1. Veeprho. [Link]

Sources

N,N-dimethyl-1-(naphthalen-1-yl)methanamine molecular structure and formula.

An In-depth Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16413-71-1), a tertiary amine of significant interest in synthetic and medicinal chemistry. The document delineates its core molecular structure, chemical formula, and physicochemical properties. It offers a detailed, field-tested synthesis protocol, complete with mechanistic insights and characterization data. Furthermore, this guide explores the compound's applications as a versatile synthetic intermediate, a ligand in catalysis, and a scaffold in drug discovery. Safety, handling, and a comparative analysis with structurally related amines are also discussed to provide a holistic resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

This compound is a tertiary amine characterized by a naphthalen-1-ylmethyl group bonded to a dimethylamino moiety.[1] Its molecular structure features a critical methylene (-CH₂-) bridge that separates the bulky naphthalene aromatic system from the nitrogen atom. This spacer distinguishes it from its close analog, N,N-dimethyl-1-naphthylamine (CAS 86-56-6), where the amine is directly bonded to the naphthalene ring, leading to distinct steric and electronic properties.[1][2]

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 16413-71-1 | [1][4] |

| Molecular Formula | C₁₃H₁₅N | [1][3][4] |

| Molecular Weight | 185.27 g/mol | [1][3] |

| Canonical SMILES | CN(C)CC1=CC=CC2=CC=CC=C21 | [1] |

| InChI Key | PTKSORMJFKONON-UHFFFAOYSA-N | [1] |

| Synonyms | 1-(N,N-dimethylaminomethyl)naphthalene, Dimethyl[(naphthalen-1-yl)methyl]amine | [3] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless liquid | [4] |

| Boiling Point | 148-152 °C (at 16 Torr) | [4] |

| Density (Predicted) | 1.028 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.97 ± 0.28 | [4] |

| Storage Temp. | Room Temperature, sealed in dry conditions | [4] |

Molecular Structure Diagram

Caption: 2D representation of this compound.

Spectroscopic and Analytical Data

Confirmation of the molecular structure is paramount for its use in regulated environments and precision synthesis. The following NMR data provides a definitive fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The provided NMR data corresponds to the successful synthesis and purification of the target compound, confirming its structural integrity.[4]

| Data Type | Parameters | Chemical Shifts (δ) and Coupling Constants (J) |

| ¹H NMR | 300 MHz, CDCl₃ | δ 8.24 (d, J = 7.8 Hz, 1H), 7.83-7.75 (m, 2H), 7.51-7.36 (m, 4H), 3.79 (s, 2H), 2.27 (s, 6H) |

| ¹³C NMR | 75 MHz, CDCl₃ | δ 134.6, 133.8, 132.4, 128.4, 127.9, 127.4, 125.9, 125.5, 125.0, 124.4, 62.4, 45.6 |

Interpretation and Causality:

-

¹H NMR: The singlet at 2.27 ppm integrating to 6H is characteristic of the two equivalent methyl groups on the nitrogen atom. The singlet at 3.79 ppm (2H) corresponds to the methylene bridge protons, confirming the naphthyl-CH₂-N connectivity. The complex multiplet pattern between 7.36 and 8.24 ppm is indicative of the seven protons on the monosubstituted naphthalene ring system.

-

¹³C NMR: The peak at 45.6 ppm is assigned to the two methyl carbons, while the peak at 62.4 ppm represents the methylene bridge carbon. The remaining ten signals in the aromatic region (124.4-134.6 ppm) are consistent with the ten carbons of the naphthalene core. This data collectively provides a self-validating system for the compound's identity.[4]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various methods. A robust and well-documented procedure involves a palladium-catalyzed reaction using 1-chloromethylnaphthalene as the starting material.[4]

Synthesis Workflow Diagram

Caption: Palladium-catalyzed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a validated synthetic procedure.[4]

-

Inert Atmosphere Setup: Sequentially add sodium hydroxide (3.0 eq.), the NHC-Pd(II)-Im catalyst (1.0 mol%), water (1.0 mL), 1-chloromethylnaphthalene (0.8 mmol), and N,N-dimethylformamide (2.0 eq.) to a Schlenk reaction tube under a nitrogen atmosphere.

-

Expert Insight: The use of a Schlenk tube and nitrogen atmosphere is critical to prevent the oxidation of the palladium catalyst and other reagents, ensuring high reaction efficiency and reproducibility. DMF serves not only as a solvent but also as the source of the dimethylamine moiety in this specific transformation.[4][5]

-

-

Reaction Execution: Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: After completion, cool the reaction to room temperature. Perform an extraction with ethyl acetate.

-

Expert Insight: Ethyl acetate is chosen for its ability to dissolve the organic product while having low miscibility with the aqueous phase, allowing for efficient separation.

-

-

Washing and Drying: Wash the combined organic extracts with saturated brine. The brine wash helps to remove residual water and inorganic salts from the organic layer. Subsequently, dry the organic layer over anhydrous sodium sulfate.

-

Expert Insight: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace water without reacting with the amine product. This step is crucial to prevent water from interfering with the subsequent purification.

-

-

Solvent Removal: Remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (5:1 v/v) to afford the pure this compound as a colorless liquid.[4]

-

Trustworthiness: The purity and identity of the final product must be confirmed using the analytical methods described in Section 2 (NMR spectroscopy). This final validation step ensures the protocol is self-validating.

-

Applications in Research and Industry

The unique structural features of this compound make it a valuable molecule in several scientific domains.

-

Synthetic Intermediate: It is a key building block for more complex molecules. It serves as a precursor for the synthesis of various quaternary ammonium salts and is structurally related to intermediates used in the synthesis of antifungal drugs like Naftifine and Terbinafine.[1][3][6]

-

Catalysis: The amine functionality allows it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can then serve as catalysts for reactions such as oxidations and reductions.[1]

-

Pharmacological Research: Due to its structural similarity to biologically active amines, the compound is a candidate for enzyme inhibition and receptor binding studies.[1] Research into related naphthalene derivatives suggests potential for modulating serotonin reuptake, indicating possible applications in neuropharmacology.[1] Investigations have also noted inhibitory effects on cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2), which is a critical consideration in drug development to predict potential drug-drug interactions.[1]

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for this compound is not detailed in the provided results, the hazards can be inferred from its chemical class and data for the structurally similar N,N-dimethyl-1-naphthylamine.[7]

-

Potential Hazards: Based on its analog, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory tract irritation.[7] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[8][10]

-

Wash hands thoroughly after handling.[8]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

The compound may be air and moisture sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[8][10]

-

References

-

N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

This compound | CAS 16413-71-1. (n.d.). Veeprho. Retrieved January 22, 2026, from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

-

N,N-Dimethyl-1-naphthylamine. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

This compound | C13H15N | CID 264953. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI. Retrieved January 22, 2026, from [Link]

Sources

- 1. This compound | 16413-71-1 | Benchchem [benchchem.com]

- 2. N,N-Dimethyl-1-naphthylamine - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 16413-71-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 7. N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. fishersci.com [fishersci.com]

- 10. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Abstract

N,N-dimethyl-1-(naphthalen-1-yl)methanamine is a tertiary amine of significant interest as a versatile building block in organic synthesis and as a key intermediate in the development of pharmacologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic pathways for its preparation, tailored for researchers, chemists, and professionals in drug development. Moving beyond simple procedural lists, this document elucidates the mechanistic underpinnings, strategic considerations, and practical nuances of each method. We will examine three robust and field-proven synthetic strategies: the direct reductive amination of 1-naphthaldehyde, the classic Eschweiler-Clarke methylation, and a modern palladium-catalyzed approach starting from 1-chloromethylnaphthalene. Each section includes a detailed experimental protocol, a mechanistic diagram, and an expert analysis of the rationale behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Target Molecule

This compound, with CAS number 16413-71-1, features a dimethylamino group attached to a methylene bridge at the 1-position of a naphthalene ring.[1][2] This structure makes it a valuable intermediate. The naphthalene moiety provides a rigid, lipophilic scaffold, while the tertiary amine group serves as a key site for further functionalization or for its basic properties in physiological contexts. Understanding the most efficient and scalable routes to this molecule is critical for its application in synthetic campaigns.

Synthetic Pathway I: Reductive Amination of 1-Naphthaldehyde

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route from a carbonyl compound to an amine.[3][4] This pathway involves the reaction of 1-naphthaldehyde with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the iminium ion without affecting the starting aldehyde.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 1-naphthaldehyde. This is followed by dehydration to form a transient iminium ion. A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product. STAB is often preferred due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation, while avoiding the toxicity associated with cyanide-based reagents.[3]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 1-naphthaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a solution of dimethylamine (2.0 eq, typically as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine).

-

Iminium Formation: The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the stirred mixture. The portion-wise addition helps to control any exotherm.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield pure this compound.

Caption: Reductive Amination Pathway.

Synthetic Pathway II: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination that achieves exhaustive methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[5][6] This method is particularly powerful because it stops cleanly at the tertiary amine stage, preventing the formation of quaternary ammonium salts that can occur with other alkylating agents like methyl iodide.[5][7] The reaction is irreversible due to the formation of gaseous carbon dioxide.[5]

For the synthesis of our target molecule, this pathway would typically start from the corresponding primary amine, 1-(naphthalen-1-yl)methanamine.

Mechanistic Rationale: The reaction mechanism involves two key stages per methylation. First, the amine reacts with formaldehyde to form an iminium ion. Second, formic acid acts as a hydride donor, transferring a hydride to the iminium ion and reducing it to the methylated amine while decomposing into carbon dioxide.[7] The process repeats to convert the secondary amine intermediate into the final tertiary amine. The use of excess reagents drives the reaction to completion.[5]

Experimental Protocol: Eschweiler-Clarke Methylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-(naphthalen-1-yl)methanamine (1.0 eq) is mixed with aqueous formaldehyde (37 wt. %, ~2.5 eq) and formic acid (98-100%, ~2.5 eq).

-

Heating: The reaction mixture is heated to reflux (typically 80-100 °C) and maintained at this temperature for 6-12 hours.[6] Vigorous gas evolution (CO₂) will be observed initially.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material and the intermediate secondary amine.

-

Work-up: After cooling to room temperature, the mixture is made basic (pH > 10) by the careful addition of an aqueous solution of sodium hydroxide. This step neutralizes the excess formic acid and deprotonates the amine product.

-

Extraction: The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to afford the pure tertiary amine.[8]

Caption: Eschweiler-Clarke Reaction Pathway.

Synthetic Pathway III: Synthesis from 1-Chloromethylnaphthalene

A distinct and modern approach involves the direct formation of the C-N bond by reacting 1-chloromethylnaphthalene with a suitable dimethylamine equivalent. This avoids the use of the corresponding aldehyde, which can sometimes be more expensive or difficult to prepare.[9][10] A notable method utilizes N,N-dimethylformamide (DMF) as the source of the dimethylamino group in a palladium-catalyzed reaction.

Mechanistic Rationale: This synthesis proceeds via a palladium-catalyzed coupling reaction.[1] While the detailed mechanism can be complex, it likely involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of 1-chloromethylnaphthalene. The resulting organopalladium(II) species then reacts with DMF, which serves as both a solvent and the nitrogen source, ultimately leading to the product after a reductive elimination step that regenerates the palladium(0) catalyst. The presence of a base is crucial for the reaction cycle.

Experimental Protocol: Pd-Catalyzed Amination

-

Reaction Setup: A Schlenk tube is charged with 1-chloromethylnaphthalene (1.0 eq), a palladium catalyst such as an NHC-Pd(II)-Im complex (1.0 mol%), and a base like sodium hydroxide (3.0 eq).[1]

-

Reagent Addition: N,N-dimethylformamide (2.0 eq) and water (as required by the specific catalytic system) are added under an inert nitrogen atmosphere.[1]

-

Heating: The reaction mixture is stirred and heated to 50 °C for approximately 3 hours.[1]

-

Reaction Monitoring: The reaction progress is followed by TLC or GC-MS until the starting chloride is consumed.

-

Work-up: After cooling to room temperature, the mixture is partitioned between ethyl acetate and water. The organic layer is separated.

-

Purification: The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel flash column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) to obtain the pure this compound.[1]

Caption: Palladium-Catalyzed Amination Pathway.

Comparative Analysis of Synthetic Pathways

The optimal choice of synthetic route depends on factors such as starting material availability, cost, scale, and the required purity of the final product.

| Parameter | Pathway I: Reductive Amination | Pathway II: Eschweiler-Clarke | Pathway III: Pd-Catalyzed Amination |

| Starting Material | 1-Naphthaldehyde | 1-(Naphthalen-1-yl)methanamine | 1-Chloromethylnaphthalene |

| Key Reagents | Dimethylamine, NaBH(OAc)₃ | Formaldehyde, Formic Acid | DMF, NaOH, Pd-Catalyst |

| Advantages | High selectivity, mild conditions, broad substrate scope. | Cost-effective reagents, avoids over-alkylation, simple procedure. | Utilizes a different, readily available starting material; potentially faster reaction times. |

| Disadvantages | Requires a stable aldehyde, cost of specialized borohydride reagents. | Requires handling of formaldehyde, reaction can be vigorous (gas evolution), requires basic work-up. | High cost and sensitivity of palladium catalysts, requires inert atmosphere. |

| Ideal Application | General lab-scale synthesis where the aldehyde is readily available. | Large-scale synthesis where cost is a major factor and the primary amine is the starting point. | Cases where 1-chloromethylnaphthalene is a more accessible precursor than the aldehyde or primary amine. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The classical methods of direct reductive amination and the Eschweiler-Clarke reaction remain highly relevant, offering robust and scalable solutions from carbonyl and primary amine precursors, respectively. Concurrently, modern catalytic methods, such as the palladium-catalyzed amination of 1-chloromethylnaphthalene, provide valuable alternatives that expand the portfolio of accessible starting materials. The selection of a specific pathway should be a strategic decision based on a thorough analysis of precursor availability, economic constraints, and the specific demands of the research or development program. This guide provides the foundational knowledge and practical protocols necessary for making that informed decision.

References

-

Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).

-

Eschweiler–Clarke reaction. (n.d.). Grokipedia. [Link]

- Reddy, M. P., Reddy, P. R., Radharani, K., & Chowdary, N. V. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. (WO2004080945A1).

-

Leuckart–Wallach Reaction. (n.d.). ResearchGate. [Link]

-

Eschweiler–Clarke reaction: Methylation on amines. (2019, June 17). YouTube. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). PMC - PubMed Central - NIH. [Link]

-

PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. (2004). WIPO Patentscope. [Link]

-

Leuckart–Wallach reaction | Request PDF. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). Lead Sciences. [Link]

-

Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Volochnyuk, D. M., & Kolotilov, S. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

- 1. This compound | 16413-71-1 [chemicalbook.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 16413-71-1 [m.chemicalbook.com]

- 9. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 10. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

Physical and chemical properties of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

An In-Depth Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in complex organic synthesis.

Introduction and Strategic Importance

This compound, a tertiary amine featuring a naphthalene core, serves as a critical intermediate and building block in synthetic organic chemistry.[][2] Its structural features—a bulky, aromatic naphthalene group linked to a dimethylaminomethyl moiety—confer specific reactivity and physical properties that are leveraged in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] Notably, it is identified as a related substance or impurity in the synthesis of Naftifine, an allylamine antifungal drug, highlighting its relevance in pharmaceutical manufacturing and quality control.[3] Understanding its fundamental properties is therefore essential for optimizing synthetic routes and ensuring the purity of final active pharmaceutical ingredients (APIs).

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. This compound is uniquely identified by its CAS Registry Number and its specific molecular structure.

-

Synonyms: 1-Naphthalenemethanamine, N,N-dimethyl-; 1-(N,N-dimethylaminomethyl)naphthalene; Dimethyl[(naphthalen-1-yl)methyl]amine[3][5]

The molecule's structure is defined by the following canonical identifiers:

-

SMILES: CN(C)CC1=C2C=CC=CC2=CC=C1[3]

-

InChI: InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3[3][5]

This structure results in a molecule with a single rotatable bond between the methylene bridge and the naphthalene ring and one hydrogen bond acceptor (the nitrogen atom).[7]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing choices regarding solvents, reaction temperatures, and purification methods. This compound is typically a colorless to very slight yellow liquid.[8][9] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 185.26 g/mol | [5][7][10] |

| Density | 1.028 g/cm³ | [5] |

| Boiling Point | 277.2°C at 760 mmHg | [5] |

| Flash Point | 111°C | [5] |

| Refractive Index | 1.604 | [5] |

| Vapor Pressure | 0.0046 mmHg at 25°C | [5] |

| LogP (Computed) | 3.1 | [7] |

These properties indicate a compound with low volatility under standard conditions and a density slightly greater than water. Its high boiling point necessitates vacuum distillation for purification to prevent thermal degradation.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the molecule. The following data has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals corresponding to the different proton environments in the molecule.[8]

-

δ 8.24 (d, J = 7.8 Hz, 1H): Aromatic proton on the naphthalene ring, likely in the peri-position (C8), deshielded by proximity to the substituent.

-

δ 7.83-7.75 (m, 2H): Aromatic protons.

-

δ 7.51-7.36 (m, 4H): Aromatic protons.

-

δ 3.79 (s, 2H): Methylene protons (-CH₂-), appearing as a singlet.

-

δ 2.27 (s, 6H): Methyl protons (-N(CH₃)₂), appearing as a sharp singlet.

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the carbon framework.[8]

-

δ 134.6, 133.8, 132.4, 128.4, 127.9, 127.4, 125.9, 125.5, 125.0, 124.4: Aromatic carbons of the naphthalene ring.

-

δ 62.4: Methylene carbon (-CH₂-).

-

δ 45.6: Methyl carbons (-N(CH₃)₂).

-

Mass Spectrometry (MS)

Mass spectrometry data, often from Gas Chromatography-Mass Spectrometry (GC-MS), confirms the molecular weight and provides fragmentation patterns useful for identification.[7] The exact mass is reported as 185.120449483 Da.[7]

Synthesis Protocols and Chemical Reactivity

This compound is a useful reactant in organic synthesis.[][8] Its synthesis is a key step for accessing more complex derivatives.

Palladium-Catalyzed Synthesis from 1-Chloromethylnaphthalene

A common and efficient laboratory-scale synthesis involves the palladium-catalyzed reaction of 1-chloromethylnaphthalene with N,N-dimethylformamide.[8] The causality behind this choice is the high efficiency and selectivity of modern cross-coupling reactions, allowing for the formation of the C-N bond under relatively mild conditions.

Experimental Protocol:

-

Inert Atmosphere: Sequentially add sodium hydroxide (3.0 eq.), NHC-Pd(II)-Im complex 1 (1.0 mol%), and water (1.0 mL) to a Schlenk reaction tube under a nitrogen atmosphere to prevent oxidation of the catalyst and reagents.

-

Reagent Addition: Add 1-chloromethylnaphthalene (0.8 mmol) and N,N-dimethylformamide (2.0 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 50°C for 3 hours. The elevated temperature is necessary to achieve a reasonable reaction rate.

-

Workup: After cooling to room temperature, extract the mixture with ethyl acetate. The organic layer is then washed with saturated brine to remove water-soluble impurities and dried with anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the pure product as a colorless liquid.[8]

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound (CAS 16413-71-1) is not widely available, data for structurally similar tertiary amines and general chemical safety principles should be strictly followed.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid breathing vapors and prevent contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[12]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Recommended storage is at room temperature, sealed from moisture and air.[4][9]

Conclusion

This compound is a well-characterized tertiary amine with significant utility in organic synthesis. Its defined physicochemical properties, clear spectroscopic signatures, and established synthetic protocols make it a reliable intermediate for drug development and other chemical industries. Adherence to appropriate safety and handling procedures is essential when working with this compound. This guide provides the foundational knowledge required for its effective and safe application in a research and development setting.

References

-

This compound. Lead Sciences. [Link]

-

This compound | CAS 16413-71-1. Veeprho. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 2. This compound [myskinrecipes.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. 16413-71-1 this compound this compound - CAS Database [chemnet.com]

- 6. 16413-71-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C13H15N | CID 264953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 16413-71-1 [chemicalbook.com]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

This guide provides an in-depth analysis of the spectroscopic data for N,N-dimethyl-1-(naphthalen-1-yl)methanamine, a key intermediate in various synthetic applications.[1][] Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established experimental protocols and theoretical principles.

Introduction: Unveiling the Molecular Architecture

This compound, with the chemical formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol , is a tertiary amine featuring a naphthalene moiety.[3][4] Its structure, characterized by a methylene bridge connecting the naphthalene ring to a dimethylamino group, is a subject of interest in medicinal chemistry and organic synthesis.[4] A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectral signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy serves as a primary tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons of the naphthalene ring, the methylene bridge protons, and the methyl protons of the dimethylamino group.

Table 1: ¹H NMR Peak Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.24 | d | 1H | Aromatic H (Naphthalene) |

| 7.83-7.75 | m | 2H | Aromatic H (Naphthalene) |

| 7.51-7.36 | m | 4H | Aromatic H (Naphthalene) |

| 3.79 | s | 2H | -CH₂- (Methylene bridge) |

| 2.27 | s | 6H | -N(CH₃)₂ (Dimethylamino) |

Data sourced from ChemicalBook.

The downfield chemical shifts of the naphthalene protons are characteristic of their aromatic nature. The singlet at 3.79 ppm integrating to two protons is indicative of the methylene bridge, and the singlet at 2.27 ppm integrating to six protons confirms the presence of the two equivalent methyl groups of the dimethylamino moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a detailed carbon framework of the molecule.

Table 2: ¹³C NMR Peak Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| 134.6 | Aromatic C (Naphthalene quaternary) |

| 133.8 | Aromatic C (Naphthalene quaternary) |

| 132.4 | Aromatic C (Naphthalene quaternary) |

| 128.4 | Aromatic CH (Naphthalene) |

| 127.9 | Aromatic CH (Naphthalene) |

| 127.4 | Aromatic CH (Naphthalene) |

| 125.9 | Aromatic CH (Naphthalene) |

| 125.5 | Aromatic CH (Naphthalene) |

| 125.0 | Aromatic CH (Naphthalene) |

| 124.4 | Aromatic CH (Naphthalene) |

| 62.4 | -CH₂- (Methylene bridge) |

| 45.6 | -N(CH₃)₂ (Dimethylamino) |

Data sourced from ChemicalBook.

The spectrum displays ten distinct signals for the naphthalene ring carbons, consistent with its structure. The signals at 62.4 ppm and 45.6 ppm are assigned to the methylene and the dimethylamino carbons, respectively.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-N stretch | Tertiary amine |

| 820-780 | C-H bend | Aromatic (out-of-plane) |

The IR spectrum is expected to be dominated by C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, along with characteristic aromatic C=C stretching and C-H bending modes. The C-N stretching vibration of the tertiary amine will also be present.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation: As a neat liquid, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5][6]

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the clean salt plates.

-

Sample Spectrum: Place a drop of the liquid on one plate and gently press the second plate on top to create a thin, uniform film.[7]

-

Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 185, corresponding to its molecular weight. The most significant fragmentation pathway for this molecule is the benzylic cleavage, which is a type of α-cleavage characteristic of alkylamines.[1] This involves the cleavage of the C-C bond between the naphthalene ring and the methylene group, leading to a resonance-stabilized naphthylmethyl cation and a dimethylaminomethyl radical, or more favorably, cleavage of the bond between the methylene group and the nitrogen to form a stable iminium ion.

The most probable major fragmentation would be the loss of a hydrogen radical to form a stable iminium cation at m/z 184, or the cleavage of the bond between the CH₂ group and the naphthalene ring to produce the dimethyliminium ion at m/z 58. Another significant fragmentation would be the formation of the naphthylmethyl cation at m/z 141.

dot

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1). Set the injector temperature to 250 °C.

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for several minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a library database for confirmation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive fingerprint for this compound. The ¹H and ¹³C NMR data precisely map its molecular structure, while the predicted IR and MS data offer valuable insights into its functional groups and fragmentation behavior. The detailed experimental protocols outlined herein ensure the reproducibility and accuracy of these analytical methods, empowering researchers to confidently identify and characterize this important chemical compound.

References

- BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.

- BenchChem. (n.d.). Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines.

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 16413-71-1. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

Sources

Potential biological activities of N,N-dimethyl-1-(naphthalen-1-yl)methanamine.

An In-Depth Technical Guide to the Potential Biological Activities of N,N-dimethyl-1-(naphthalen-1-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tertiary amine with the chemical formula C₁₃H₁₅N[1][2], is a versatile organic compound with a growing profile of potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, known applications, and, most importantly, its prospective pharmacological roles. Drawing from research on the broader class of naphthalene derivatives and structurally similar compounds, this document explores the potential for this molecule to act as a modulator of key neurological pathways, an antimicrobial agent, and an influencer of drug metabolism. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: Chemical Profile and Synthetic Utility

This compound, also known by its CAS number 16413-71-1, is characterized by a naphthalene ring linked to a dimethylamine group through a methylene bridge.[3] This structural feature distinguishes it from derivatives where the amine is directly attached to the aromatic system.[3] The compound presents as an off-white powder and possesses notable lipophilicity, which suggests good potential for penetrating biological membranes.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | [1][4] |

| Molecular Weight | 185.27 g/mol | [2][3][4] |

| CAS Number | 16413-71-1 | [1][2][3] |

| Appearance | Off-white powder | [3] |

| Boiling Point | 277.2°C at 760 mmHg | [5] |

Primarily, this compound serves as a crucial intermediate in organic synthesis.[][7] Its unique structure makes it a valuable building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][5] For instance, the related compound N-methyl-1-naphthalenemethanamine is a key precursor in the synthesis of the antifungal drug Terbinafine.[8] Beyond pharmaceuticals, its aromatic nature lends it to applications in the manufacturing of dyes and pigments, where it can enhance color stability and intensity.[3][5] It also finds use in coordination chemistry as a ligand for transition metal catalysts.[3]

Potential Biological Activities and Mechanisms of Action

The biological potential of this compound is multifaceted, with evidence from related compounds pointing towards several promising avenues of investigation.

Neurological and Psychiatric Applications

The structural similarity of this compound to known neuroactive compounds suggests its potential to modulate central nervous system targets.

Naphthalene derivatives have been investigated for their ability to inhibit the reuptake of serotonin, a key mechanism in the treatment of mood disorders.[3] The structural motifs present in this compound, namely the naphthalene ring and the amine group, are common features in many serotonin reuptake inhibitors (SSRIs). The naphthalene moiety can engage in hydrophobic interactions with the serotonin transporter (SERT), while the amine group can form crucial ionic or hydrogen bonds.[3]

Proposed Experimental Workflow: In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of this compound for the human serotonin transporter.

Caption: Workflow for in vitro SERT competitive binding assay.

While direct studies are lacking, the activity of the structurally related compound, Nafadotride, a dopamine D3 receptor antagonist, suggests a potential interaction of this compound with dopamine receptors.[9][10] Blockade of D3 receptors is a therapeutic strategy being explored for conditions such as substance abuse and schizophrenia. Furthermore, studies on alkaloids from Nelumbo nucifera have identified compounds with a similar structural backbone that exhibit antagonist activity at both D1 and D2 dopamine receptors.[11]

Proposed Signaling Pathway: Hypothetical Dopamine D3 Receptor Antagonism

This diagram illustrates the potential mechanism by which this compound could antagonize the dopamine D3 receptor, leading to downstream cellular effects.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 16413-71-1 | Benchchem [benchchem.com]

- 4. This compound | C13H15N | CID 264953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 7. This compound | 16413-71-1 [chemicalbook.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. Nafadotride - Wikipedia [en.wikipedia.org]

- 10. Nafadotride administration increases D1 and D1/D2 dopamine receptor mediated behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N,N-dimethyl-1-(naphthalen-1-yl)methanamine and Its Analogs: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(naphthalen-1-yl)methanamine and its analogs represent a versatile class of compounds with a rich pharmacological profile. The naphthalene moiety, a bicyclic aromatic hydrocarbon, serves as a key structural scaffold in numerous bioactive molecules, including approved drugs such as the antifungal naftifine and the antidepressant sertraline.[1][2] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of this compound and its structurally related analogs. We will delve into their mechanisms of action, highlighting their potential as antifungal agents, selective serotonin reuptake inhibitors (SSRIs), and antimicrobials, and provide detailed experimental protocols for their synthesis and biological evaluation.

Chemical Synthesis and Structural Elucidation

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often starting from readily available naphthalene derivatives.

Synthesis of the Core Moiety: this compound

A common and efficient method for the synthesis of the parent compound, this compound, involves the reductive amination of 1-naphthaldehyde with dimethylamine.

Experimental Protocol: Reductive Amination [3]

-

Imine Formation: Dissolve 1-naphthaldehyde (1 equivalent) in methanol. Add an excess of dimethylamine (e.g., in a methanolic solution) to the aldehyde solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), in portions.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Adjust the pH of the remaining aqueous layer to approximately 2 with dilute hydrochloric acid.

-

Purification: Wash the acidic aqueous layer with a nonpolar solvent like diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of around 10-12 to precipitate the amine product. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel.[4]

An alternative synthetic approach involves the reaction of 1-chloromethylnaphthalene with dimethylamine.[4]

Experimental Protocol: Nucleophilic Substitution [4]

-

Reaction Setup: In a Schlenk reaction tube under a nitrogen atmosphere, sequentially add 1-chloromethylnaphthalene (0.8 mmol), N,N-dimethylformamide (2.0 eq.), water (1.0 mL), sodium hydroxide (3.0 eq.), and a palladium catalyst such as NHC-Pd(II)-Im complex 1 (1.0 mol%).

-

Reaction Conditions: Stir the reaction mixture at 50 °C for 3 hours.

-

Work-up and Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the organic extract with saturated brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to obtain the pure this compound.[4]

Caption: Synthetic routes to this compound.

Synthesis of Key Analogs: Intermediates for Antifungal Agents

Many potent antifungal agents, such as terbinafine and naftifine, are derivatives of N-methyl-1-(naphthalen-1-yl)methanamine. The synthesis of this key intermediate is crucial for the development of new antifungal drugs. A common industrial process starts from 1-chloromethylnaphthalene.[5]

Experimental Protocol: Synthesis of N-methyl-1-(naphthalen-1-yl)methanamine [5]

-

Formamide Derivative Synthesis: React 1-chloromethylnaphthalene with N-methylformamide in the presence of a strong base (e.g., sodium hydride) or a mild base with a phase transfer catalyst to obtain the N-methyl-N-(1-naphthylmethyl)formamide intermediate.

-

Hydrolysis: Subject the formamide derivative to acid or base hydrolysis. For acid hydrolysis, suspend the crude formamide in 10% aqueous sulfuric acid and reflux for 4 hours.

-

Work-up and Purification: After cooling, extract the reaction mixture with toluene. Decolorize the aqueous layer with activated carbon and then basify to pH 10 with sodium hydroxide. Extract the liberated amine into toluene, and distill off the solvent to obtain the crude product. Further purification can be achieved by vacuum distillation.[5]

Pharmacological Activities and Structure-Activity Relationships

The versatility of the naphthalen-1-ylmethanamine scaffold has led to the discovery of analogs with a wide range of biological activities.

Antifungal Activity: Inhibition of Squalene Epoxidase

A significant number of naphthalen-1-ylmethanamine analogs exhibit potent antifungal activity, primarily through the inhibition of squalene epoxidase.[6] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. Inhibition of squalene epoxidase leads to the accumulation of toxic squalene and a deficiency in ergosterol, ultimately resulting in fungal cell death.[7]

Caption: Inhibition of the ergosterol biosynthesis pathway by naphthalen-1-ylmethanamine analogs.

Structure-Activity Relationship (SAR) for Antifungal Activity:

-

Naphthalene Ring Substitution: The substitution pattern on the naphthalene ring significantly influences antifungal potency. Generally, bulky substituents are not well-tolerated. Hydrogen or small, electron-withdrawing groups like fluorine at positions 2-4 and 6-8 are preferred. Larger substituents such as fluorine, chlorine, bromine, or methyl groups are better tolerated at the 5-position.[4] The introduction of fluorine at positions 3, 5, and 7, or chlorine at position 5 can enhance activity against yeasts. A di-fluoro substitution at positions 5 and 7 can further increase potency.[4]

-

Amine and Side Chain: The nature of the amine and the side chain attached to it are critical for activity. For instance, in terbinafine, a tertiary amine with an (E)-N-(6,6-dimethyl-2-hepten-4-ynyl) side chain is optimal for potent squalene epoxidase inhibition.[6]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Naftifine | Trichophyton spp. | 0.1 - 0.4 | [8] |

| Terbinafine | Trichophyton spp. | 0.001 - 0.01 | [8] |

| Terbinafine Analog (5,7-difluoro) | Aspergillus fumigatus | 8-16 fold more potent than terbinafine | [4] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [3]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the diluted fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antidepressant Activity: Selective Serotonin Reuptake Inhibition (SSRI)

Certain analogs of this compound have been identified as potent selective serotonin reuptake inhibitors (SSRIs).[9] These compounds bind to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its concentration and enhancing serotonergic neurotransmission. This mechanism of action is the basis for the therapeutic effect of many widely prescribed antidepressant medications.

Caption: Mechanism of action of naphthalen-1-ylmethanamine analogs as SSRIs.

Quantitative Pharmacological Data for SERT Inhibition:

Experimental Protocol: SERT Binding Assay [10][11]

-

Membrane Preparation: Use membrane preparations from cells stably expressing the human serotonin transporter (hSERT).

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand that binds to SERT, such as [³H]citalopram or [³H]paroxetine.

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Filtration and Measurement: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Antimicrobial Activity

Beyond their antifungal properties, some naphthalene derivatives have demonstrated broad-spectrum antibacterial activity.[12] The mechanism of action for their antibacterial effects is not as well-defined as for their antifungal activity but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

The SAR for antibacterial activity often parallels that for antifungal activity, with lipophilicity and the nature of substituents on the naphthalene ring playing crucial roles. For example, the presence of 3,4,5-trimethoxy or 2,4-dichloro groups on a benzylidene amino segment attached to a 4-amino-3-hydroxy-naphthalene-1-sulfonic acid core has been shown to be important for activity against various bacteria.[12]

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Naphthalene-chalcone derivative | A549 cancer cell line | IC50 of 7.835 ± 0.598 µM | [12] |

| 4a-l (amide-coupled naphthalene) | Escherichia coli | 12.5 - 100 | [12] |

| 4a-l (amide-coupled naphthalene) | Pseudomonas aeruginosa | 12.5 - 100 | [12] |

| 4a-l (amide-coupled naphthalene) | Staphylococcus aureus | 12.5 - 100 | [12] |

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [3]

The protocol is similar to the antifungal susceptibility testing, with the following modifications:

-

Medium: Use Mueller-Hinton Broth (MHB) for bacterial growth.

-

Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

Future Perspectives and Conclusion

This compound and its analogs constitute a promising class of compounds with a diverse range of pharmacological activities. Their potential as antifungal agents, particularly as inhibitors of squalene epoxidase, has been well-established with the development of drugs like naftifine and terbinafine. Furthermore, the discovery of analogs with potent SSRI and broad-spectrum antimicrobial activities highlights the therapeutic potential of this chemical scaffold.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the naphthalene ring, the amine functionality, and the side chain to improve potency, selectivity, and pharmacokinetic properties for different therapeutic targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the antibacterial and other observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of promising lead compounds.

References

-

SERT Biochemical Binding Assay Service. Reaction Biology. Available from: [Link]

- Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research.

- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules.

- Process for the synthesis of terbinafine and derivatives thereof. Google Patents.

- Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

-

This compound | CAS 16413-71-1. Veeprho. Available from: [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available from: [Link]

- Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.

- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase. Benchchem.

- Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.

-

SERT Transporter Assay. BioIVT. Available from: [Link]

- Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents.

- (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses.

- Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega.

- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.

- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research.

- (PDF) Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs.

- This compound. Santa Cruz Biotechnology.

- Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.

- Squalene Epoxidase: Its Regul

- Biochemical activity of SQLE inhibitors and their inactive analogs. a...

- This compound | C13H15N | CID 264953. PubChem.

- Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. PubMed.

- Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central.

- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry.

- N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. PubMed.